7-Hydroxy-4-methyl-2-benzofuran-1(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
62596-59-2 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O3/c1-5-2-3-7(10)8-6(5)4-12-9(8)11/h2-3,10H,4H2,1H3 |
InChI Key |
LSEDBFAOUVOFHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes to the 2-Benzofuran-1(3H)-one Ring System
The construction of the 2-benzofuran-1(3H)-one ring system can be achieved through several strategic approaches, primarily involving the formation of a carbon-oxygen bond or a carbon-carbon bond to close the heterocyclic ring.
Cyclization reactions are the most common and direct methods for synthesizing the benzofuranone core. These typically involve an intramolecular reaction of a suitably substituted benzene (B151609) precursor.
Intramolecular cyclization is a foundational strategy for forming the 2-benzofuran-1(3H)-one ring. This approach relies on precursors where the necessary components for lactonization—a carboxylic acid (or its derivative) and a group that can be converted into a hydroxyl function on the adjacent benzylic carbon—are correctly positioned on the aromatic ring. A classic method involves the acid-catalyzed lactonization of (ortho-hydroxy)aryl acetic acids. nih.gov This process sees the hydroxyl group's oxygen atom act as a nucleophile, attacking the carboxylic acid's carbonyl carbon to form the five-membered ring and eliminate a molecule of water. youtube.com
Another prominent intramolecular approach is the cyclization of α-phenoxycarbonyl compounds, which can undergo reactions like the Friedel–Crafts-type condensation to build the furanoid ring. oregonstate.edu Furthermore, transition-metal-free methods, such as the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones, have been developed to afford substituted benzofurans, a related scaffold. mdpi.com
A summary of representative intramolecular cyclization precursors is presented below.
| Precursor Type | Reaction Name/Type | Catalyst/Reagent | Notes |
| (ortho-hydroxy)aryl acetic acid | Lactonization | p-Toluenesulfonic acid | Direct cyclization with elimination of water. nih.gov |
| α-phenoxycarbonyl compound | Friedel–Crafts Condensation | Lewis Acid (e.g., AlCl₃) | Forms the C-C bond of the furanoid ring. oregonstate.edu |
| 2-N-cyano-sulfonimidoyl amide | Hydrolysis & Cyclocondensation | H₂SO₄ | A one-pot method to form related fused heterocycles. nih.gov |
Reductive cyclization offers an alternative pathway where a group, typically a nitro or carbonyl group, is reduced in situ to facilitate the ring-closing reaction. While palladium-catalyzed reductive cyclization of precursors like 1-(2-hydroxyphenyl)-propargyl alcohols is a known method for producing 2-alkyl/benzyl benzofurans, specific examples leading directly to the 2-benzofuran-1(3H)-one core are less common in recent literature. organic-chemistry.org The strategy often involves the reduction of an ortho-substituted nitrobenzene. For instance, the reductive cyclization of an o-nitrobenzaldehyde derivative has been used as a key step in synthesizing complex fused ring systems, demonstrating the principle of using reduction to trigger cyclization.
A highly effective and regioselective method for constructing substituted benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edunih.gov This cascade reaction proceeds through several key steps:
A Diels-Alder cycloaddition between the 3-hydroxy-2-pyrone and the nitroalkene.
Elimination of nitrous acid from the resulting intermediate.
A retro-cycloaddition (retro-Diels-Alder) that releases CO₂ and forms a substituted phenol (B47542) bearing a tethered ester group.
An acid-catalyzed intramolecular cyclization (lactonization) of the phenolic ester intermediate to yield the final benzofuranone product. oregonstate.edu
This methodology is powerful because the substitution pattern on the final benzofuranone can be programmed by choosing appropriately substituted pyrone and nitroalkene starting materials. oregonstate.edunih.gov The reaction is typically promoted by a combination of a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), and a protic acid like trifluoroacetic acid (TFA). oregonstate.edu
The table below summarizes findings from the optimization of this reaction for the synthesis of a model benzofuranone.
| Entry | Lewis Acid (equiv) | Protic Acid (equiv) | Temp (°C) | Yield (%) |
| 1 | AlCl₃ (0.1) | - | 100 | 15 |
| 2 | AlCl₃ (0.1) | - | 120 | 18 |
| 3 | AlCl₃ (0.1) | TFA (0.2) | 120 | 55 |
| 4 | AlCl₃ (0.1) | TFA (0.2) | 100 | 61 |
| 5 | B(OH)₃ (0.1) | TFA (0.2) | 120 | 45 |
| 6 | BF₃·OEt₂ (0.1) | TFA (0.2) | 120 | 41 |
Data adapted from a study on the synthesis of benzofuranone 24 from 3-hydroxy-2-pyrone and a nitroalkene. oregonstate.edu
While less common as a primary synthetic route to benzofuranones, ring-opening reactions of the benzofuran (B130515) scaffold are significant transformations. Research has shown that the cleavage of the endocyclic C2-O bond in a benzofuran can be achieved without transition metal catalysts. rsc.org This type of ring-opening has been incorporated into acid-catalyzed cascade processes to create entirely new molecular structures, such as fully substituted cyclopentenones, rather than recyclizing to form a new benzofuranone. rsc.orgdocumentsdelivered.com These "cut and sew" strategies highlight the utility of the benzofuran ring as a stable precursor that can be opened under specific conditions to enable complex molecular rearrangements. documentsdelivered.com
The ability to control the placement of substituents on the benzofuranone core is critical for targeted synthesis. Regioselectivity is a key challenge, especially when the benzene ring precursor has multiple potential sites for cyclization. oregonstate.edu
In classical Friedel-Crafts type cyclizations of α-phenoxycarbonyl compounds, the outcome is often governed by sterics. For example, if both ortho positions on the phenoxy group are unsubstituted, cyclization typically favors the sterically less-hindered position. oregonstate.edu When electronic factors dominate, the regioselectivity can be harder to predict, sometimes resulting in mixtures of isomers. wuxiapptec.com
The Diels-Alder strategy using 3-hydroxy-2-pyrones offers a superior level of regiochemical control. oregonstate.edunih.gov The substitution pattern of the resulting benzofuranone is dictated by the initial pairing of the pyrone and the nitroalkene. To synthesize the specific target compound, 7-Hydroxy-4-methyl-2-benzofuran-1(3H)-one , one would employ this strategy with precisely chosen precursors:
3-Hydroxy-6-methyl-2-pyrone: This precursor would establish the methyl group at what will become the C4 position of the final product.
A nitroalkene bearing a carbomethoxymethyl group: This partner would provide the atoms necessary for the fused lactone ring.
The hydroxyl group at the C7 position would originate from the hydroxyl group of the pyrone starting material.
By carefully selecting these starting materials, the cascade reaction is programmed to yield the desired this compound as the major regioisomer.
Optimization of Reaction Conditions and Yield
Catalytic Systems in Benzofuranone Synthesis
The construction of the benzofuranone scaffold is amenable to a variety of catalytic approaches, ranging from transition-metal catalysis to metal-free systems. These catalysts play a crucial role in activating substrates and facilitating the key bond-forming events required for ring formation.
Transition-Metal Catalysis: Palladium and gold catalysts are prominent in the synthesis of benzofuranones. Palladium(II)-catalyzed processes can achieve the synthesis through C-H activation of phenylacetic acids followed by intramolecular C-O bond formation. organic-chemistry.org Another palladium-catalyzed method involves the hydroesterification of alkenylphenols. organic-chemistry.org Gold catalysts, such as Ph3PAuCl, are effective in the cycloisomerization of o-alkynyl phenols in the presence of an oxidant and an additive like trifluoromethanesulfonic acid (TfOH). chemistryviews.org Nickel-catalyzed intramolecular reactions also provide a versatile route to substituted benzofuran derivatives. thieme.de Furthermore, ruthenium has been employed for the cycloisomerization of specific alcohol precursors to form the benzofuran ring. organic-chemistry.org
Metal-Free Catalysis: Metal-free approaches offer an attractive alternative, often utilizing strong protic or Lewis acids. Trifluoromethanesulfonic acid (TfOH) has been shown to efficiently catalyze the cascade C-H activation and lactonization of phenols with α-aryl-α-diazoacetates, providing α-aryl benzofuranones in high yields. organic-chemistry.org Similarly, perchloric acid (HClO4) can catalyze a tandem Friedel-Crafts/lactonization reaction to produce 3,3-disubstituted benzofuranones. organic-chemistry.org Lewis acids such as aluminum chloride (AlCl3), in conjunction with a protic acid like trifluoroacetic acid (TFA), have been used to promote cascade reactions that yield benzofuranones. oregonstate.edu Other Lewis acids, including boronic acids and boron trifluoride, have also demonstrated success in promoting these syntheses. oregonstate.edu
Interactive Data Table: Catalytic Systems for Benzofuranone Synthesis
Strategies for Maximizing Synthetic Yield
Achieving high yields in the synthesis of benzofuranones is contingent upon the careful optimization of reaction conditions and the strategic selection of reagents and purification methods.
Optimization of Reaction Conditions: The choice of solvent, reaction temperature, and catalyst loading are critical parameters that significantly influence product yield. For instance, in a DMAP-mediated tandem cyclization, screening various solvents revealed that dichloroethane (DCE) provided a superior yield of 85%. nih.gov Temperature is another crucial factor; in one study, lowering the reaction temperature slightly increased the chemical yield of the target benzofuranone. oregonstate.edu However, in the same study, a final optimization found that conducting the reaction at 120 °C with a specific catalyst concentration gave the optimal yield. oregonstate.edu This highlights the need for careful, case-by-case optimization.
Purification and Scalability: Efficient purification techniques are essential for isolating the desired product in high purity and yield. Flash column chromatography is a commonly employed method for the purification of benzofuranone products. oregonstate.edunih.gov Furthermore, developing synthetic routes that are scalable is a key consideration for practical applications. Several reported methods for benzofuran synthesis have been successfully scaled up to the gram level without a significant drop in yield, demonstrating the robustness of the developed protocols. nih.govnih.gov
Interactive Data Table: Strategies for Maximizing Yield
Mechanisms of Action at the Molecular and Cellular Levels
Direct Binding Interactions with Biomolecules (e.g., DNA, RNA)
Currently, there is a lack of specific research data detailing the direct binding interactions of 7-Hydroxy-4-methyl-2-benzofuran-1(3H)-one with nucleic acids such as DNA and RNA. The planar structure of the benzofuran (B130515) ring system could theoretically allow for intercalation between the base pairs of DNA, a mechanism observed with other heterocyclic compounds. However, without experimental evidence from studies such as spectrophotometric titrations, fluorescence quenching assays, or molecular modeling, any discussion of its DNA or RNA binding capabilities remains speculative.
Disruption of Fundamental Cellular Processes (e.g., DNA Replication, Protein Synthesis)
The potential for this compound to disrupt fundamental cellular processes like DNA replication and protein synthesis has been inferred from its observed cytotoxic effects on certain cell lines. Disruption of these processes is a common mechanism of action for many anticancer agents. However, specific studies to elucidate whether this compound directly inhibits DNA polymerases, interferes with ribosomal function, or affects other key components of the replication and translation machinery have not yet been reported in the available scientific literature.
Modulation of Gene Expression
The influence of this compound on gene expression is an area that warrants further investigation. Many bioactive compounds exert their effects by altering the transcription of specific genes involved in cellular processes such as proliferation, apoptosis, and metabolism. Techniques like microarray analysis or RNA sequencing could provide a comprehensive overview of the transcriptional changes induced by this compound in treated cells. At present, there is no published data from such studies specifically for this compound.
Effects on Cellular Metabolism and Energy Utilization
The impact of this compound on cellular metabolism and energy utilization remains an unexplored area of research. Alterations in metabolic pathways, such as glycolysis or oxidative phosphorylation, are increasingly recognized as a hallmark of various diseases, including cancer. Investigating whether this compound affects key metabolic enzymes or mitochondrial function could provide valuable insights into its mechanism of action.
Identification of Specific Molecular Targets (e.g., Tubulin)
While direct molecular targets for this compound have not been definitively identified, research on structurally related benzofuran derivatives offers potential leads. For instance, a similar compound, 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, has been identified as a potent inhibitor of tubulin polymerization. acs.orgnih.gov Tubulin is a critical component of the cytoskeleton involved in cell division, and its disruption can lead to cell cycle arrest and apoptosis. This finding suggests that tubulin could be a potential, though unconfirmed, target for this compound. Further biochemical and cellular assays are necessary to validate this hypothesis.
| Compound | Reported Molecular Target | Reference |
| 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan | Tubulin | acs.orgnih.gov |
Subcellular Localization Investigations
To date, there have been no published studies on the subcellular localization of this compound. Understanding where a compound accumulates within a cell (e.g., nucleus, mitochondria, cytoplasm) is crucial for identifying its site of action and potential molecular targets. Techniques such as fluorescence microscopy using a labeled version of the compound or cell fractionation followed by analytical quantification would be required to determine its distribution within the cell.
Temporal Effects in Laboratory Settings
The time-dependent effects of this compound on cellular processes are not well-documented. Time-course studies are essential to understand the sequence of molecular events that follow cellular exposure to the compound, from initial target engagement to downstream effects on cell fate. Such studies would involve treating cells for various durations and then assessing specific endpoints like enzyme activity, protein expression, or cell viability.
Natural Occurrence and Biosynthetic Pathways
Isolation of Benzofuranone Derivatives from Biological Sources (e.g., Fungi such as Leptosphaeria sp., Penicillium sp.)
Fungi are prolific producers of a vast array of secondary metabolites, including a significant number of benzofuranone and isobenzofuranone derivatives. Species from the genera Leptosphaeria and Penicillium have been identified as particularly rich sources of these compounds.
Chemical investigations of the deep-sea-derived fungus Leptosphaeria sp. (SCSIO 41005) have led to the isolation of numerous polyketides, including isobenzofuranones. nih.gov The culture broth of this fungus, when extracted with ethyl acetate (B1210297), yielded a crude extract from which various compounds were purified using chromatographic methods. nih.gov While the target compound "7-Hydroxy-4-methyl-2-benzofuran-1(3H)-one" was not explicitly mentioned, the isolation of structurally related isobenzofuranones from this genus highlights its importance as a source of this class of compounds. nih.gov Leptosphaeria species are known to produce a variety of bioactive compounds, including polyketides with cytotoxic and antifungal activities. nih.gov
Similarly, the genus Penicillium has proven to be a rich reservoir of benzofuranone derivatives. A study on the marine-derived fungus Penicillium crustosum (SCNU-F0046) resulted in the isolation and characterization of several new and known benzofurans. mdpi.comnih.govresearchgate.netscilit.com The ethyl acetate extract of the fungal culture was subjected to repeated silica (B1680970) gel and Sephadex LH-20 column chromatography, followed by semi-preparative HPLC to yield these compounds. mdpi.com Another investigation of a sponge-derived fungus, Penicillium sp. (MWZ14-4), also yielded a variety of new fungal metabolites, including four benzofurans named penicifurans A-D. nih.gov
Other fungal species have also been found to produce benzofuranone derivatives. For instance, a novel isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, was isolated from the culture of Cephalosporium sp. AL031. nih.gov Furthermore, enantiomers of a 2-benzofuran-1(3H)-one derivative were isolated from the culture extract of Eurotium rubrum MA-150, a fungus obtained from mangrove-derived rhizospheric soil. nih.gov
The following table summarizes the isolation of representative benzofuranone derivatives from various fungal sources.
| Fungal Source | Isolated Compound Class | Representative Compounds | Reference |
| Leptosphaeria sp. SCSIO 41005 | Isobenzofuranones | Leptosphaerin J, Leptosphaerin K | nih.gov |
| Penicillium crustosum SCNU-F0046 | Benzofurans | Four new benzofurans and four known analogues | mdpi.comnih.govresearchgate.net |
| Penicillium sp. MWZ14-4 | Benzofurans | Penicifurans A-D | nih.gov |
| Cephalosporium sp. AL031 | Isobenzofuranone | 4,6-dihydroxy-5-methoxy-7-methylphthalide | nih.gov |
| Eurotium rubrum MA-150 | 2-Benzofuran-1(3H)-one derivative | Enantiomers of a 2-benzofuran-1(3H)-one derivative | nih.gov |
Elucidation of Proposed Biosynthetic Routes for Benzofuranone Scaffolds
The biosynthesis of benzofuranone scaffolds in fungi is generally believed to follow the polyketide pathway. Fungal polyketides are a structurally diverse class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov
The proposed biosynthetic pathway for isobenzofuranones, which share a common biogenetic origin with benzofuranones, is thought to begin with a pentaketide (B10854585) intermediate. nih.gov This intermediate is formed by the iterative action of a type I polyketide synthase (IPKS), which catalyzes a series of decarboxylative condensations of malonyl-CoA extender units. nih.gov Subsequent steps involving modifications such as reduction, dehydration, and cyclization lead to the formation of the core benzofuranone or isobenzofuranone structure. nih.gov
The biosynthesis of penilactones A and B, which are polyketide-polyketide hybrids from Penicillium crustosum, provides further insight into the formation of complex structures derived from simpler polyketide precursors. nih.gov Their biosynthesis is proposed to involve the hybridization of an o-quinone methide unit and a γ-butyrolactone moiety through a Michael addition. nih.gov While not a direct pathway to a simple benzofuranone, this illustrates the modularity and complexity of fungal polyketide biosynthesis, which can generate a wide diversity of chemical structures.
The general biosynthetic scheme for a benzofuranone scaffold via the polyketide pathway can be summarized as follows:
| Step | Process | Description |
| 1 | Chain Assembly | An iterative Type I Polyketide Synthase (IPKS) catalyzes the condensation of acetyl-CoA (starter unit) with multiple malonyl-CoA (extender units) to form a linear polyketide chain. |
| 2 | Reductive Processing | The β-keto groups along the polyketide chain may undergo selective reduction to hydroxyl groups, followed by dehydration to form double bonds. |
| 3 | Cyclization | The polyketide chain undergoes intramolecular cyclization reactions (e.g., aldol (B89426) condensation) to form the aromatic ring of the benzofuranone scaffold. |
| 4 | Lactonization | Formation of the furanone ring occurs through the formation of an ester linkage (lactone). |
| 5 | Tailoring Reactions | The core benzofuranone scaffold can be further modified by various tailoring enzymes (e.g., hydroxylases, methyltransferases) to produce the final natural product, such as this compound. |
This proposed pathway highlights the central role of polyketide synthases in generating the structural diversity observed in fungal benzofuranone derivatives.
Future Research Directions and Academic Impact
Exploration of Novel Biological Targets for 7-Hydroxy-4-methyl-2-benzofuran-1(3H)-one
The benzofuran (B130515) scaffold is a well-established pharmacophore, with derivatives exhibiting a multitude of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. taylorandfrancis.comnih.gov The exploration of novel biological targets for this compound represents a promising avenue for drug discovery. Given the activities of related compounds, several potential targets can be hypothesized.
Derivatives of the benzofuran scaffold have been shown to interact with a variety of enzymes and receptors. For instance, some benzofuran derivatives have demonstrated inhibitory activity against enzymes such as cholinesterases and β-secretase, which are implicated in Alzheimer's disease. nih.gov Others have shown potential as cannabinoid receptor 2 (CB2) agonists, suggesting applications in pain management and inflammation. nih.gov Furthermore, the anticancer properties of many benzofurans are attributed to their interaction with targets like tubulin, protein tyrosine phosphatases, and various kinases. nih.govmdpi.com
Future research should, therefore, focus on screening this compound against a panel of biologically relevant targets to uncover its specific mechanism of action. High-throughput screening assays, coupled with target-based validation studies, will be instrumental in identifying novel protein interactions and elucidating the signaling pathways modulated by this compound.
Table 1: Potential Biological Targets for this compound Based on Analog Studies
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Cholinesterases, β-secretase, Protein Tyrosine Phosphatases, Kinases | Neurodegenerative Diseases, Cancer, Tuberculosis |
| Receptors | Cannabinoid Receptor 2 (CB2), Estrogen Receptor Alpha (ERα) | Pain, Inflammation, Cancer |
| Structural Proteins | Tubulin | Cancer |
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of substituted benzofuranones is an active area of chemical research. While specific methods for this compound are not extensively documented, methodologies for similar structures provide a strong foundation for future work. For example, a one-pot synthesis for the closely related 7-hydroxy-6-methylphthalide has been reported, involving a highly regioselective process. tandfonline.comtandfonline.com This approach utilizes a diol and formaldehyde (B43269) in the presence of a tin(IV) chloride catalyst. tandfonline.comtandfonline.com
Future efforts in synthetic methodology should aim for greater efficiency, sustainability, and versatility. This includes the development of catalytic systems that avoid the use of toxic heavy metals and employ more environmentally benign solvents and reagents. Flow chemistry and microwave-assisted synthesis are modern techniques that could be explored to improve reaction times, yields, and scalability. Furthermore, the development of enantioselective synthetic routes will be crucial for investigating the differential biological activities of the individual enantiomers of this chiral molecule.
Integrated Omics and Systems Biology Approaches for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, integrated "omics" and systems biology approaches are indispensable. These methodologies allow for the simultaneous analysis of multiple layers of biological information, providing a comprehensive picture of the compound's mechanism of action.
Genomics and transcriptomics can identify changes in gene expression profiles in response to treatment with the compound, revealing the cellular pathways that are perturbed. Proteomics can be employed to study alterations in protein expression and post-translational modifications, offering insights into the direct and indirect targets of the molecule. Metabolomics, the study of small molecule metabolites, can shed light on the metabolic reprogramming induced by the compound.
By integrating these multi-omics datasets, researchers can construct detailed network models of the compound's interactions within the cell. This systems-level understanding can help in predicting off-target effects, identifying biomarkers for efficacy, and discovering novel therapeutic applications. While specific omics studies on this compound are yet to be published, the application of these techniques to other natural products and small molecules has proven to be a powerful tool in drug discovery and development. nih.govnih.gov
Application of Cutting-Edge Computational Chemistry for Rational Drug Design
Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process by providing insights into ligand-target interactions and guiding the design of more potent and selective analogs. researchgate.net For this compound, computational approaches can be employed in several ways.
Molecular docking studies can be used to predict the binding modes of the compound with a variety of potential biological targets identified through screening or literature precedent. This can help in prioritizing experimental validation and understanding the key structural features responsible for binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related benzofuranone derivatives to build predictive models that correlate chemical structure with biological activity. These models can then be used to design new derivatives with improved properties.
Furthermore, molecular dynamics simulations can provide a dynamic view of the ligand-target complex, offering insights into the stability of the interaction and the conformational changes that occur upon binding. These computational techniques, when used in conjunction with experimental data, can facilitate a rational, iterative cycle of drug design and optimization.
Potential for Diversification of the 2-Benzofuran-1(3H)-one Scaffold into New Therapeutic Areas
The 2-benzofuran-1(3H)-one (phthalide) scaffold is a versatile template for the development of new therapeutic agents. Its derivatives have already shown promise in a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. nih.govnih.govunife.it The specific substitution pattern of this compound, with its hydroxyl and methyl groups, offers opportunities for further chemical modification to explore new therapeutic applications.
The hydroxyl group at the 7-position can be functionalized to introduce different substituents, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. The methyl group at the 4-position also provides a handle for further derivatization. By systematically modifying these positions and exploring different substitution patterns, it may be possible to develop new analogs with enhanced potency, selectivity, and novel biological activities. For example, recent research has shown that isobenzofuran-1(3H)-one derivatives can be designed as antidepressant agents by targeting serotonin (B10506) reuptake. nih.gov This highlights the potential for diversifying the therapeutic applications of this scaffold beyond its currently known activities.
Q & A
Q. How should researchers design temperature-dependent crystallographic studies?
- Methodological Answer : Collect datasets at 100 K, 150 K, and 298 K using a Oxford Cryostream 800 . Analyze thermal expansion coefficients via PASCal software . For phase transitions, perform high-pressure crystallography (DAC cell, 0–5 GPa) .
Contradiction Resolution
Q. How to address conflicting regioselectivity reports in electrophilic substitution reactions?
Q. What experimental controls ensure reproducibility in synthetic protocols?
- Methodological Answer : Standardize reagent drying (MgSO4 for solvents, 3Å molecular sieves for aldehydes). Use inline FTIR to monitor reaction progress. For air-sensitive steps, employ Schlenk line techniques under argon .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
